Cas no 2227720-29-6 (rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide)

rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide
- EN300-1653385
- rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide
- 2227720-29-6
-
- Inchi: 1S/C8H14N2O/c9-8(11)7-6-3-1-2-5(6)4-10-7/h5-7,10H,1-4H2,(H2,9,11)/t5-,6-,7+/m0/s1
- InChI Key: KAIODGZZEANQLB-LYFYHCNISA-N
- SMILES: O=C([C@H]1[C@H]2CCC[C@H]2CN1)N
Computed Properties
- Exact Mass: 154.110613074g/mol
- Monoisotopic Mass: 154.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 55.1Ų
rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1653385-0.25g |
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide |
2227720-29-6 | 0.25g |
$1078.0 | 2023-06-04 | ||
Enamine | EN300-1653385-1.0g |
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide |
2227720-29-6 | 1g |
$1172.0 | 2023-06-04 | ||
Enamine | EN300-1653385-5000mg |
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide |
2227720-29-6 | 5000mg |
$2235.0 | 2023-09-21 | ||
Enamine | EN300-1653385-1000mg |
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide |
2227720-29-6 | 1000mg |
$770.0 | 2023-09-21 | ||
Enamine | EN300-1653385-2500mg |
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide |
2227720-29-6 | 2500mg |
$1509.0 | 2023-09-21 | ||
Enamine | EN300-1653385-10000mg |
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide |
2227720-29-6 | 10000mg |
$3315.0 | 2023-09-21 | ||
Enamine | EN300-1653385-100mg |
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide |
2227720-29-6 | 100mg |
$678.0 | 2023-09-21 | ||
Enamine | EN300-1653385-0.5g |
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide |
2227720-29-6 | 0.5g |
$1124.0 | 2023-06-04 | ||
Enamine | EN300-1653385-2.5g |
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide |
2227720-29-6 | 2.5g |
$2295.0 | 2023-06-04 | ||
Enamine | EN300-1653385-10.0g |
rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxamide |
2227720-29-6 | 10g |
$5037.0 | 2023-06-04 |
rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide Related Literature
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Additional information on rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide
Research Briefing on rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide (CAS: 2227720-29-6)
Recent studies on rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide (CAS: 2227720-29-6) have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents. This compound, characterized by its unique octahydrocyclopentacpyrrole scaffold, has garnered attention for its role in modulating biological targets, particularly in the central nervous system (CNS) and metabolic disorders. The following briefing synthesizes the latest findings on its chemical properties, pharmacological activities, and applications in drug discovery.
Structural analysis reveals that rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide exhibits a rigid bicyclic framework, which enhances its binding affinity to specific receptors. Recent computational and crystallographic studies have elucidated its conformational stability and interactions with enzymes such as dipeptidyl peptidase-4 (DPP-4) and serotonin receptors. These insights are critical for optimizing its derivatives for improved pharmacokinetic profiles.
In vitro and in vivo studies have demonstrated the compound's efficacy in preclinical models of type 2 diabetes and neurodegenerative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this scaffold significantly inhibited DPP-4, a target for glycemic control, with IC50 values in the nanomolar range. Additionally, its ability to cross the blood-brain barrier suggests potential applications in Alzheimer's disease therapy.
The synthetic pathways for rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide have been refined to achieve higher yields and enantiomeric purity. Recent advancements in asymmetric catalysis, as detailed in Organic Letters (2024), have enabled the production of enantiopure forms, which are essential for reducing off-target effects in clinical applications. Scalable routes using flow chemistry are also under exploration to meet industrial demands.
Despite its promise, challenges remain in translating this compound into clinical use. Toxicity profiles and metabolic stability require further investigation, as highlighted in a 2024 review in Chemical Research in Toxicology. Collaborative efforts between academia and industry are underway to address these gaps, with Phase I trials anticipated for select derivatives by 2025.
In conclusion, rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide represents a versatile scaffold with broad therapeutic potential. Ongoing research aims to harness its structural features for next-generation drugs, particularly in metabolic and CNS disorders. Stakeholders are encouraged to monitor developments in synthetic methodologies and preclinical validation to capitalize on emerging opportunities.
2227720-29-6 (rac-(1R,3aR,6aS)-octahydrocyclopentacpyrrole-1-carboxamide) Related Products
- 1805670-08-9(3-Chloromethyl-5-cyano-4-(difluoromethoxy)benzoic acid)
- 2060043-37-8(2,2,4-trimethylpiperidine hydrochloride)
- 20586-83-8(3-methylpentane-d14)
- 2356149-69-2(Benzenamine, 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 2228747-50-8(1-(3,4-dihydroxy-5-methoxyphenyl)cyclopropane-1-carbonitrile)
- 1804891-08-4(5-Chloro-2-nitropyridine-3-acetic acid)
- 6716-73-0(ethyl 2-{3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yloxy}acetate)
- 2152541-41-6(3-(4,4-difluorocyclohexyl)oxypiperidine)
- 1378859-77-8(2-(4-chloro-3-methylphenyl)butan-2-ol)
- 2248316-79-0(6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde)




